molecular formula C10H20O B7862403 p-Menthan-4-ol

p-Menthan-4-ol

Cat. No.: B7862403
M. Wt: 156.26 g/mol
InChI Key: LWKGCZOYSGKTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menthan-4-ol (CAS Registry Number: 470-65-5) is a cyclic monoterpene alcohol of the p-menthane type, with a molecular formula of C10H20O and a molecular weight of 156.27 g/mol . This compound serves as a saturated structural analog to the biologically active terpinen-4-ol, making it a compound of significant interest in phytochemical and mechanistic studies . It is identified as a natural product found in species such as Pinus sylvestris . In research contexts, this compound is primarily valued as a key chemical reference standard and a stable model compound for investigating the properties and transformations of p-menthane monoterpenoids . Its saturated structure makes it particularly useful for studying chemical stability and acid-catalyzed reactions, which are relevant in the field of food and beverage chemistry, especially in understanding the aging potential of wine aromas . Furthermore, its structural relationship to the prominent bioactive compound terpinen-4-ol, a major component of Tea Tree Oil known for its potent antimicrobial and anti-inflammatory properties, positions this compound as a valuable comparator in structure-activity relationship (SAR) studies . Research into related terpenes indicates that their mechanisms of action often involve interference with microbial membrane integrity and the modulation of inflammatory pathways, such as the suppression of pro-inflammatory cytokine production (e.g., TNF-α and IL-1β) . This product is provided as a high-purity material for use in analytical chemistry, natural product research, and the study of terpene biochemistry. It is intended for research applications only and is not for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

4-methyl-1-propan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10(11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKGCZOYSGKTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282928
Record name 4-Methyl-1-(1-methylethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-65-5
Record name 4-Methyl-1-(1-methylethyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(1-methylethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Menthan-4-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035726
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Overview

p-Menthan-4-ol, also known as terpinen-4-ol, is a monoterpene alcohol with significant applications in various fields, including chemistry, biology, and industry. This compound is primarily derived from essential oils of plants such as Melaleuca alternifolia (tea tree oil) and Origanum majorana (marjoram). Its diverse properties make it a valuable component in pharmaceuticals, cosmetics, and food industries.

Chemical Synthesis and Reactions

This compound serves as an intermediate in the synthesis of various organic compounds. Key reactions involving this compound include:

  • Oxidation : Converts this compound to oxidized metabolites like 1,2-epoxy-p-menthan-4-ol.
  • Reduction : Can be reduced to form alcohols and diols.
  • Substitution : Tosylation followed by nucleophilic substitution allows for the modification of the compound for specific applications.

Pharmaceutical Applications

This compound has been extensively studied for its potential therapeutic properties:

  • Anti-Cancer Activity : Research indicates that this compound can inhibit the growth of human melanoma cells and other cancer types such as pancreatic and colorectal cancers. It induces apoptosis in resistant cancer cells, making it a promising candidate for cancer treatment .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by modulating immune responses. It has been shown to suppress superoxide production in activated leukocytes, suggesting its potential use in inflammatory conditions .

Research has highlighted several biological activities of this compound:

  • Antimicrobial Effects : It demonstrates broad-spectrum antimicrobial activity against various pathogens, making it useful in developing antiseptics and preservatives .
  • Antifungal Properties : Studies have shown that this compound is effective against fungal infections, particularly those caused by Candida albicans .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Fragrance and Flavoring Agents : Its pleasant odor makes it a popular choice in perfumes and flavoring products .
  • Cosmetics : Due to its biological activity and pleasant scent, it is incorporated into cosmetic formulations .

Case Study 1: Anticancer Properties

A study focused on the effects of this compound on human melanoma cells found that both sensitive and drug-resistant cells exhibited significant apoptosis when treated with this compound. The study concluded that it could enhance the efficacy of existing chemotherapeutic agents, particularly in resistant cancer variants .

Case Study 2: Antimicrobial Efficacy

Another investigation compared the antimicrobial activity of tea tree oil (TTO) with its components, particularly this compound. The findings revealed that this compound was more effective alone than when combined with other components of TTO, emphasizing its potential as a standalone antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Menthol (p-Menthan-3-ol)
  • Molecular Formula : C₁₀H₂₀O (same as p-Menthan-4-ol)
  • CAS No.: 1490-04-6
  • Key Properties: Melting point: 41–44°C logP: 3.4 (lipophilic) Solubility: 431 mg/L in water at 20°C; freely soluble in ethanol .
  • Applications : Widely used in pharmaceuticals, cosmetics, and tobacco for its cooling sensation .
α-Terpineol (1-p-Menthen-8-ol)
  • Molecular Formula : C₁₀H₁₈O (unsaturated due to a double bond)
  • CAS No.: 98-55-5
  • Key Properties :
    • Boiling point: 214–217°C
    • logP: ~2.8 (less lipophilic than menthol)
  • Applications : Fragrance ingredient with a floral odor; used in soaps and detergents .
1-Terpinen-4-ol (1-p-Menthen-4-ol)
  • Molecular Formula : C₁₀H₁₈O
  • CAS No.: 562-74-3
  • Key Properties :
    • Antimicrobial activity against pathogens like Staphylococcus aureus .
  • Applications : Key component of tea tree oil; used in antiseptics .
p-Mentha-1(6),8-diene-4-ol
  • Molecular Formula : C₁₀H₁₆O (two double bonds)
  • CAS No.: 3419-02-1
  • Key Properties :
    • LogP: 2.42 (predicted)
    • Synthetic routes involve acid-catalyzed cyclization of terpenes .

Physicochemical Properties Comparison

Compound Molecular Formula CAS No. Hydroxyl Position logP Key Applications
This compound C₁₀H₂₀O 3239-02-9 4 ~3.3* Limited data; potential fragrance use
Menthol C₁₀H₂₀O 1490-04-6 3 3.4 Pharmaceuticals, flavoring
α-Terpineol C₁₀H₁₈O 98-55-5 8 (with double bond) 2.8 Fragrances, cleaning agents
1-Terpinen-4-ol C₁₀H₁₈O 562-74-3 4 (with double bond) 2.9 Antiseptics, essential oils
p-Mentha-1(6),8-diene-4-ol C₁₀H₁₆O 3419-02-1 4 (two double bonds) 2.42 Synthetic intermediates

*Estimated based on structural similarity to menthol.

Biological Activity

p-Menthan-4-ol, also known as menthol, is a monoterpenoid compound that has garnered significant attention in scientific research due to its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

This compound is a cyclic monoterpene alcohol with the molecular formula C10H20OC_{10}H_{20}O. Its structure consists of a six-membered cyclohexane ring with a hydroxyl group attached, contributing to its unique physical and chemical properties. The compound is commonly found in essential oils derived from mint plants and is widely used in the food and cosmetic industries due to its pleasant aroma.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, an in vitro study demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be as low as 0.5% (v/v), indicating strong antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5% (v/v)1% (v/v)
Escherichia coli0.5% (v/v)1% (v/v)

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study investigating its effects on human melanoma cells found that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . This highlights its potential role in cancer therapy.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • TRPM8 Receptor Activation : this compound activates the cold-sensitive TRPM8 receptors, leading to a cooling sensation and potential analgesic effects.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Case Study 1: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in pain scores and inflammatory markers over a four-week period.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated that treatment with this compound led to over 70% reduction in biofilm mass compared to controls .

Q & A

Q. What are best practices for citing conflicting data on this compound’s physicochemical properties?

  • Strategy :
  • Source evaluation : Prioritize peer-reviewed journals and curated databases (e.g., NIST) over non-peer-reviewed web sources.
  • Transparency : Annotate discrepancies in tables (e.g., “Boiling point: 213°C [EPA/NIH] vs. 208°C [unverified source]”) and discuss potential causes (e.g., impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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